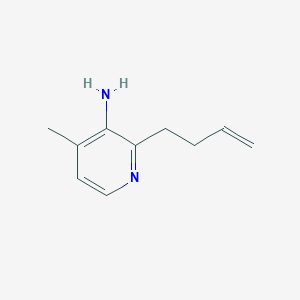

3-Amino-2-(3-buten-1-yl)-4-methylpyridine

Description

Significance of Pyridine (B92270) Core Structures in Chemical Research

The versatility of the pyridine core is further enhanced by the numerous synthetic methodologies available for its functionalization. organic-chemistry.org These methods allow for the precise introduction of various substituents around the ring, enabling the fine-tuning of a molecule's steric and electronic properties. This adaptability is crucial for developing new catalysts, ligands for transition metals, and advanced materials with tailored optical and electronic characteristics.

Overview of Aminopyridine Derivatives in Organic Synthesis

Aminopyridines, which are pyridine rings bearing one or more amino groups, represent a particularly important class of pyridine derivatives. rsc.org The amino group, being a strong electron-donating group, significantly influences the electronic properties of the pyridine ring, enhancing its nucleophilicity and reactivity. This makes aminopyridines valuable starting materials and intermediates in the synthesis of more complex heterocyclic systems. nih.govrsc.org

In organic synthesis, aminopyridines serve as versatile building blocks for the construction of fused-ring systems and for the introduction of nitrogen-containing functionalities. nih.gov They can undergo a variety of chemical transformations, including N-arylation, acylation, and cyclization reactions, to yield a diverse range of molecular architectures. acs.orgacs.org For instance, 2-aminopyridines are common precursors for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant therapeutic potential. nih.gov The reactivity of the amino group, coupled with the inherent properties of the pyridine ring, provides a powerful platform for the development of novel synthetic methods and the creation of libraries of compounds for high-throughput screening. nih.gov

Contextualization of 3-Amino-2-(3-buten-1-yl)-4-methylpyridine within Contemporary Heterocyclic Chemistry Research

The specific compound, this compound, while not extensively documented in mainstream chemical literature, can be analyzed based on its constituent functional groups to understand its potential significance in modern heterocyclic chemistry. The structure combines the key features of an aminopyridine with additional alkyl and alkenyl substituents, each contributing to its potential reactivity and utility.

The 3-amino group, as discussed, activates the pyridine ring and provides a nucleophilic center for further functionalization. The 4-methyl group can influence the molecule's lipophilicity and steric profile, potentially affecting its interaction with biological targets. The most distinctive feature is the 2-(3-buten-1-yl) substituent. The terminal double bond in this butenyl group introduces a site of unsaturation that can participate in a variety of chemical reactions.

This terminal alkene functionality opens up possibilities for intramolecular cyclization reactions, potentially leading to the formation of novel fused heterocyclic systems. It could also be a handle for polymerization or for post-synthetic modification through reactions such as hydrogenation, hydroboration-oxidation, or metathesis. The strategic placement of these functional groups on the pyridine core suggests that this compound could be a valuable intermediate in the synthesis of complex molecular scaffolds with potential applications in medicinal chemistry and materials science. The exploration of such uniquely substituted pyridines is a key aspect of contemporary research aimed at expanding the accessible chemical space for the discovery of new bioactive compounds and functional materials. mdpi.comopenmedicinalchemistryjournal.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-but-3-enyl-4-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-3-4-5-9-10(11)8(2)6-7-12-9/h3,6-7H,1,4-5,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNZKIWWPFBNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)CCC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 3 Buten 1 Yl 4 Methylpyridine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking key bonds, known as disconnections, which correspond to reliable forward-reaction steps.

Two primary disconnections are considered for 3-Amino-2-(3-buten-1-yl)-4-methylpyridine.

Disconnection of the C2-Side Chain: The most straightforward disconnection is breaking the carbon-carbon bond between the pyridine (B92270) C2 position and the 3-buten-1-yl side chain. This approach simplifies the target molecule into two key precursors: a functionalized 3-amino-4-methylpyridine ring and a four-carbon butenyl unit. The pyridine precursor would require an electrophilic center at the C2 position, suggesting a precursor like 2-chloro-3-amino-4-methylpyridine . This compound is a known key intermediate in the synthesis of the pharmaceutical Nevirapine. chemicalbook.comresearchgate.net The butenyl precursor would need to act as a nucleophile, pointing to an organometallic reagent such as (3-buten-1-yl)magnesium bromide (a Grignard reagent) or a related organocuprate or organozinc species.

Disconnection of the Pyridine Ring: A more fundamental approach involves breaking the bonds of the pyridine ring itself. This leads to acyclic precursors that can be assembled in a cyclization reaction. For the specific substitution pattern, a plausible disconnection would break the ring into components suitable for a condensation reaction. Key precursors derived from this strategy could include a β-enaminonitrile or β-enaminone, an activated methylene compound, and an ammonia source.

The identified disconnections give rise to distinct synthetic strategies.

Convergent Pathway: A convergent synthesis involves preparing different fragments of the molecule independently and then combining them in the final stages. The C2-side chain disconnection exemplifies a convergent approach. The synthesis of the 2-chloro-3-amino-4-methylpyridine intermediate researchgate.net and the preparation of the butenyl organometallic reagent would be performed separately. Their subsequent coupling reaction would complete the synthesis. Multi-component reactions are also inherently convergent, assembling the final product from several simple molecules in a single step. bohrium.com

Direct Synthetic Routes

Direct routes focus on the forward synthesis, constructing the target molecule through established reaction classes.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. bohrium.com

The Hantzsch pyridine synthesis is a well-known MCR that produces dihydropyridines, which can then be oxidized to pyridines. wikipedia.org The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. wikipedia.org While the traditional Hantzsch synthesis leads to symmetrically substituted pyridines, modified procedures allow for the synthesis of unsymmetrical products. taylorfrancis.com A hypothetical MCR to generate the target molecule's core could involve the components outlined in the table below.

Table 1: Hypothetical MCR Components for Target Pyridine Synthesis

| Role in Synthesis | General Reactant | Hypothetical Reactant for Target Molecule |

|---|---|---|

| Carbonyl Component | Aldehyde | Acetaldehyde |

| 1,3-Dicarbonyl (or equivalent) | β-Ketoester / β-Diketone | An enamine derived from a ketone containing the butenyl group |

| Activated Methylene | β-Ketoester / Malononitrile | Cyanoacetamide (to provide the C3-amino group) |

Achieving the specific 2,3,4-substitution pattern of this compound through a one-pot MCR would require carefully chosen, non-standard precursors to control the regioselectivity of the cyclization.

Building the pyridine ring from acyclic precursors is a fundamental strategy in heterocyclic synthesis. Various condensation reactions can be employed to form the six-membered ring. For instance, the reaction of α,β-unsaturated ketones with enamines can lead to substituted pyridines after an oxidation step. researchgate.net

A plausible, though likely multi-step, cyclization approach could start with the Knoevenagel condensation of an appropriate ketone with an active methylene compound like 2-cyanoacetamide. researchgate.net A subsequent Michael addition and cyclization sequence could then form a pyridone intermediate. Further chemical transformations, including chlorination and amination, would be required to install the final functional groups. For example, the synthesis of 2-chloro-3-amino-4-methylpyridine has been achieved via the condensation of 2-cyanoacetamide and 4,4-dimethoxy-2-butanone, followed by cyclization, chlorination/hydrolysis, and a Hofmann rearrangement. researchgate.net This intermediate is primed for the introduction of the butenyl side chain.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing pyridine rings, particularly those bearing leaving groups at the C2 or C4 positions. quimicaorganica.org The electron-withdrawing nitrogen atom in the ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, especially when the attack occurs at the 2- or 4-positions. stackexchange.comyoutube.com

This strategy is highly applicable to the synthesis of this compound. The synthesis would commence with the precursor 2-chloro-3-amino-4-methylpyridine . This halo-pyridine is sufficiently activated towards nucleophilic attack at the C2 position. The reaction with a strong nucleophile, such as a Grignard reagent like (3-buten-1-yl)magnesium bromide , would displace the chloride ion to form the desired carbon-carbon bond. This type of cross-coupling reaction is a common and effective method for alkylating heteroaromatic rings.

Table 2: Proposed Nucleophilic Substitution Reaction

| Substrate | Nucleophile | Reaction Type | Expected Product |

|---|

The reaction would typically be carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. In some cases, a transition metal catalyst (e.g., palladium or nickel) may be used to facilitate the cross-coupling, particularly with less reactive organometallic reagents.

Compound Index

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-3-amino-4-methylpyridine |

| (3-buten-1-yl)magnesium bromide |

| Nevirapine |

| Acetaldehyde |

| Cyanoacetamide |

| Ammonium Acetate |

| 4,4-dimethoxy-2-butanone |

| Tetrahydrofuran (THF) |

Hydrogenation and Reduction Methodologies

Hydrogenation and reduction are crucial transformations in the synthesis of pyridine derivatives, allowing for the modification of the pyridine ring itself or the functional groups attached to it. The synthesis of this compound or its precursors could involve the selective reduction of a nitro group to an amine, or the saturation of the pyridine ring to a piperidine, if desired.

The catalytic hydrogenation of pyridines to piperidines is a well-established process, typically requiring heterogeneous catalysts under elevated temperatures and pressures. nih.gov Common catalysts include ruthenium, rhodium, and palladium on various supports like carbon or alumina. researchgate.netrsc.org For instance, the complete hydrogenation of pyridine to piperidine can be achieved with 99% conversion and 99% selectivity using bimetallic palladium-based nanoparticles under conditions of 60°C and 70 atm of H₂ pressure. researchgate.net The reactivity in hydrogenation can be influenced by the substituents on the pyridine ring, with a typical sequence being 2-methylpyridine > pyridine > 4-methylpyridine > 3-methylpyridine. researchgate.net

Alternatively, partial reduction of the pyridine ring to yield dihydropyridines can be achieved using methods like the Birch reduction (sodium in liquid ammonia) or by using sodium borohydride on activated pyridine systems. acs.orgnih.gov These methods are particularly useful for creating functionalized intermediates that can be further elaborated. acs.orgresearchgate.net Electrochemical reduction also presents a viable method for converting pyridines to piperidines under milder conditions. chempedia.infoacs.org

In a hypothetical synthesis of the title compound, a key step could be the reduction of a precursor like 2-(3-buten-1-yl)-4-methyl-3-nitropyridine. This transformation requires a chemoselective reduction of the nitro group to an amino group without affecting the butenyl side chain or the pyridine ring. This is often accomplished using reagents like iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation with specific catalysts (e.g., Pd/C) under controlled conditions where the nitro group is more readily reduced than the other functionalities.

Table 1: Comparison of Catalytic Systems for Pyridine Ring Hydrogenation

| Catalyst System | Substrate | Product | Conditions | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|

| Bimetallic Pd-Ag/Al₂O₃ | Pyridine | Piperidine | 60°C, 70 atm H₂ | 99% Conversion, 99% Selectivity | researchgate.net |

| Ru-Pd/Ac | Pyridine | Piperidine | 100°C, 3.0 MPa H₂ | >99% Conversion, 100% Selectivity | researchgate.net |

| Co-Mo-Al₂O₃ | Pyridine | Piperidine | 5.62 MPa H₂ | Kinetics Studied | researchgate.net |

| RuO₂ | Substituted Pyridines | Substituted Piperidines | 90-100°C, 70-100 atm H₂ | High Yields | researchgate.net |

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to construct complex molecules efficiently and selectively. Both transition-metal-catalyzed and metal-free approaches offer powerful tools for the synthesis of substituted pyridines.

Transition-metal catalysis provides a direct and versatile route for introducing substituents onto a pyridine core via C-H bond functionalization. bohrium.comnih.gov This strategy avoids the need for pre-functionalized starting materials, making synthetic routes more convergent and atom-economical. Catalysts based on palladium, rhodium, iron, and rare earth metals have been extensively used for the alkylation, arylation, and alkenylation of pyridine rings. thieme-connect.comnih.govresearchgate.net

The introduction of the 2-(3-buten-1-yl) group could potentially be achieved through a transition-metal-catalyzed cross-coupling reaction. For example, a 2-halopyridine precursor (e.g., 3-amino-2-chloro-4-methylpyridine) could be coupled with a butenyl-containing organometallic reagent (e.g., 3-butenylboronic acid or a Grignard reagent) in a Suzuki or Kumada-type coupling reaction, respectively.

Direct C-H functionalization is another powerful approach. A catalyst could mediate the direct coupling of a C-H bond on the pyridine ring with a suitable butenyl-containing partner. nih.gov Rhodium(III) catalysts, for instance, have been used for the oxidative annulation of pyridines with alkynes. researchgate.net While not a direct route to the target molecule, this demonstrates the potential for C-C bond formation at the pyridine ring.

Table 2: Examples of Transition-Metal-Catalyzed Pyridine Functionalization

| Catalyst | Reaction Type | Position | Description | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate / 1,10-phenanthroline | C3-Arylation | C3 | Provides a route to 3-arylpyridines, important in bioactive compounds. | researchgate.net |

| Rhodium(III) | Oxidative Annulation | C2/C3 | Cascade C-H activation of pyridines with alkynes to form quinolines. | researchgate.net |

| Iron | Suzuki-Miyaura Reaction | ortho- | Direct ortho-arylation of pyridine derivatives. | researchgate.net |

| Rare Earth Metal Complexes (Sc, Gd) | ortho-C(sp²)–H Functionalization | C2 | Catalytic functionalization with imines and alkenes to give ortho-aminoalkylated and ortho-alkylated products. | nih.gov |

In response to the cost and toxicity associated with some transition metals, metal-free synthetic strategies have gained significant attention. bohrium.com These methods often rely on condensation reactions, pericyclic reactions, or radical-mediated processes to construct the pyridine ring.

One potential metal-free approach to the core structure is a variation of the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and an ammonia source. ijarsct.co.in By carefully selecting substituted precursors, a highly functionalized pyridine can be assembled in a single step. Another approach involves the oxidative cyclization of aldehydes with an ammonia source like ammonium acetate, using air as the oxidant. rsc.orgrsc.org

More recent metal-free methods include the DBU-promoted ring expansion of 2-allyl-2H-azirines, which proceed through a 6π-electrocyclization to yield substituted pyridines. organic-chemistry.org Additionally, domino reactions involving enaminones and aldehydes, promoted by an acid like trifluoromethanesulfonic acid (TfOH), can construct fully substituted pyridines through a cascade of C-C and C-N bond formations. acs.org A radical-based, metal-free approach has also been demonstrated for the synthesis of C-4 substituted pyridines using pyridine-boryl radicals. acs.org

Table 3: Overview of Metal-Free Synthetic Strategies for Pyridines

| Method | Precursors | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Aldehydes, Ammonium Acetate | Air (oxidant), mild conditions | Direct C-H functionalization and C-C/C-N bond formation. | rsc.orgrsc.org |

| Ring Expansion | 2-Allyl-2H-azirines | DBU (promoter) | In situ 6π-electrocyclization of 1-azatrienes. | organic-chemistry.org |

| Domino Reaction | Enaminones, Aldehydes | TfOH (promoter) | Cascade generation of two C-C and one C-N bond. | acs.org |

| Radical Addition/Coupling | 4-Cyanopyridine, B₂(pin)₂, α,β-unsaturated ketones | None | In situ generation of a pyridine-boryl radical. | acs.org |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. nih.gov

Performing reactions without a solvent offers significant environmental benefits, including reduced waste, lower costs, and simplified purification procedures. ijarsct.co.innih.gov Solvent-free syntheses of pyridine derivatives are often facilitated by the use of solid supports, catalysts, or microwave irradiation, which can enhance reaction rates and reduce reaction times. ijarsct.co.inmdpi.com

For example, a Hantzsch-like multicomponent reaction to produce functionalized pyridines has been successfully carried out under solvent-free conditions at 80°C using a recyclable Wells-Dawson heteropolyacid catalyst. Similarly, trifluoromethanesulfonic acid (HOTf) has been used to catalyze the one-pot synthesis of pyridine derivatives from ketones and amines under solvent-free conditions at 120°C. rsc.org Another novel approach describes a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides. rsc.org These examples highlight the feasibility of constructing substituted pyridine rings without the need for conventional organic solvents.

Table 4: Examples of Solvent-Free Pyridine Synthesis

| Reaction Type | Catalyst/Promoter | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hantzsch-like Condensation | Wells-Dawson Heteropolyacid | 80°C | Highly Functionalized Pyridines | |

| One-Pot Cyclization | Trifluoromethanesulfonic acid (HOTf) | 120°C | Substituted Pyridines | rsc.org |

| C-H Functionalization | None | Heat | Pyridine-2-yl Substituted Ureas | rsc.org |

| Tandem Approach | Urea | Solid Phase | Diaryl Substituted Pyridines | researchgate.net |

When a solvent is necessary, green chemistry principles encourage the use of environmentally benign options such as water, ethanol, or supercritical fluids. ijarsct.co.in These solvents are less toxic, often renewable, and have a smaller environmental footprint compared to hazardous chlorinated or aromatic solvents. rasayanjournal.co.in

Water is a particularly attractive green solvent due to its abundance, non-toxicity, and non-flammability. An efficient, base-promoted selective amination of polyhalogenated pyridines has been developed using water as the solvent. acs.org Ethanol is another excellent choice, as it is a bio-based solvent. The synthesis of imidazo[1,2-a]pyridines has been achieved using phosphotungstic acid as a catalyst in ethanol under microwave heating, demonstrating a convenient and environmentally friendly methodology. beilstein-journals.org While deep eutectic solvents (DES) are not explicitly mentioned in the provided search results for pyridine synthesis, they represent a growing class of green solvents known for their low toxicity, biodegradability, and tunable properties, making them a promising area for future research in this field.

The choice of solvent can significantly impact reaction efficiency. For instance, in the synthesis of imidazo[1,2-a]pyridines, ethanol was found to give results comparable to methanol, and was chosen as the greener option, while reactions in water or under solvent-free conditions resulted in much lower yields for that specific transformation. beilstein-journals.org This underscores the importance of optimizing reaction conditions to balance both chemical efficiency and environmental sustainability.

Atom Economy and Step Economy Considerations

In the synthesis of complex molecules like substituted pyridines, the principles of atom economy and step economy are central to developing efficient and sustainable chemical processes. nih.gov Atom economy, a concept in green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Step economy refers to the efficiency of a synthesis route in terms of the number of individual chemical transformation steps.

While no specific atom and step economy analysis for the synthesis of this compound is available, these principles are crucial in the design of synthetic routes for related 3-aminopyridines. A high step economy is achieved through convergent synthesis strategies or one-pot reactions where multiple transformations occur in the same reaction vessel, minimizing laborious and yield-reducing purification steps.

For instance, multicomponent reactions (MCRs) for pyridine synthesis are inherently step-economic. nih.gov A hypothetical MCR to form a related pyridine core might involve the condensation of an aldehyde, a ketone, a nitrile, and an ammonia source in a single step. semanticscholar.org Such a process would significantly reduce the number of synthetic operations compared to a linear approach.

Atom economy focuses on maximizing the incorporation of starting material into the final product. Reactions with high atom economy are additions, cycloadditions, and rearrangements. nih.gov In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. For example, a synthesis of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid and an ammonia source in the presence of a metal oxide catalyst demonstrates a more atom-economical approach compared to multi-step syntheses involving protecting groups or harsh reagents that are not incorporated into the final product. patsnap.com

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Equation | Atom Economy | Typical Byproducts |

|---|---|---|---|

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Leaving group (B) |

Advanced Reaction Techniques

Modern synthetic chemistry employs various advanced techniques to improve reaction efficiency, reduce reaction times, and enhance yields, often with environmental benefits.

Mechanochemical Synthesis

Mechanochemical synthesis, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is a powerful technique for solvent-free or low-solvent synthesis. Although no specific mechanochemical synthesis of this compound has been reported, this method has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including pyridines. The advantages include reduced solvent waste, potentially lower energy consumption, and access to different reaction pathways compared to traditional solution-phase chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. semanticscholar.orgrsc.org

Microwave irradiation has been effectively used in the synthesis of various aminopyridine derivatives. semanticscholar.orgnih.gov For example, a one-pot, solvent-free synthesis of 2-amino-3-cyanopyridine derivatives has been achieved by irradiating a mixture of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate in a microwave oven for just 7-9 minutes, resulting in yields of 72-86%. semanticscholar.org Another study reports the synthesis of 2-formimidate-3-carbonitrile derivatives from 2-amino-3-carbonitrile precursors in 20 minutes with yields of 88-95% under microwave conditions, a significant improvement over conventional heating. mdpi.com

A hypothetical microwave-assisted synthesis of a 2-alkyl-3-aminopyridine scaffold could involve the rapid, one-pot condensation of precursors, benefiting from the accelerated reaction rates and improved efficiency characteristic of MAOS.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives

| Product Type | Conventional Method (Time) | Conventional Yield | Microwave Method (Time) | Microwave Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-cyanopyridines | > 12 hours | Lower | 7-9 minutes | 72-86% | semanticscholar.org |

| 2-Formimidate-3-carbonitriles | Several hours | 79-91% | 20 minutes | 85-93% | mdpi.com |

Advanced Spectroscopic Characterization of 3 Amino 2 3 Buten 1 Yl 4 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

One-Dimensional NMR (¹H, ¹³C, ¹⁵N NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Amino-2-(3-buten-1-yl)-4-methylpyridine would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, the amino group, and the butenyl side chain.

Pyridine Protons: The aromatic region would likely display two doublets corresponding to the protons at positions 5 and 6 of the pyridine ring.

Methyl Protons: A singlet for the methyl group (CH₃) at position 4 would appear in the upfield region.

Amino Protons: A broad singlet corresponding to the amino group (NH₂) protons at position 3 is anticipated.

Butenyl Protons: The 3-buten-1-yl side chain would exhibit complex signals, including multiplets for the methylene (CH₂) groups and characteristic signals for the vinyl (CH=CH₂) group in the olefinic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule.

Pyridine Carbons: Signals for the six carbons of the pyridine ring would be observed in the aromatic region, with their chemical shifts influenced by the amino, butenyl, and methyl substituents.

Methyl Carbon: A signal for the methyl carbon would be present in the upfield region.

Butenyl Carbons: Four distinct signals corresponding to the carbons of the butenyl group would be expected, including two sp² hybridized carbons for the double bond and two sp³ hybridized carbons for the methylene groups.

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a powerful tool for probing the electronic environment of nitrogen atoms. mdpi.com

Pyridine Nitrogen: The nitrogen atom within the pyridine ring would produce a characteristic signal.

Amino Nitrogen: The exocyclic amino group nitrogen would give a separate signal, typically at a different chemical shift from the ring nitrogen due to its different chemical environment. The chemical shifts of nitrogen in aminopyridines can be sensitive to substitution patterns and tautomeric forms. mdpi.com

Predicted ¹H and ¹³C NMR Data

While no direct experimental data is available, a predicted table of chemical shifts can be constructed based on known values for similar structures like 3-amino-4-methylpyridine and molecules containing a butenyl chain.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring | ||

| H-5 | ~6.8-7.2 | C-2: ~145-150 |

| H-6 | ~7.8-8.2 | C-3: ~135-140 |

| Substituents | C-4: ~140-145 | |

| 4-CH₃ | ~2.2-2.5 | C-5: ~120-125 |

| 3-NH₂ | ~4.0-5.0 (broad) | C-6: ~145-150 |

| 2-(3-buten-1-yl) | 4-CH₃: ~18-22 | |

| -CH₂- | ~2.6-3.0 | -CH₂-: ~30-35 |

| -CH₂- | ~2.2-2.6 | -CH₂-: ~30-35 |

| =CH- | ~5.7-6.1 | =CH-: ~135-140 |

| =CH₂ | ~4.9-5.2 | =CH₂: ~115-120 |

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC, NOESY/ROESY)

2D NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. uobasrah.edu.iqresearchgate.net Key correlations would be expected between the adjacent protons on the pyridine ring (H-5 and H-6) and within the butenyl side chain, confirming the spin systems.

TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a spin system, not just adjacent ones. nih.govchemicalbook.com This would be particularly useful for identifying all the protons belonging to the butenyl side chain from a single cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. patsnap.com It would be used to definitively assign each proton signal to its corresponding carbon atom in the pyridine ring, methyl group, and butenyl chain.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly bonded. This would provide information about the three-dimensional structure and preferred conformation of the molecule, such as the spatial relationship between the butenyl side chain and the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. mdpi.com This allows for the calculation of its elemental formula (C₁₀H₁₄N₂), confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. wpmucdn.com The fragmentation pattern provides valuable structural information. For the target compound, characteristic fragmentation pathways would likely include:

Loss of the butenyl side chain.

Cleavage within the butenyl chain.

Loss of an amino group or ammonia.

Fragmentation of the pyridine ring.

Analysis of these fragmentation patterns would help to confirm the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine (NH₂).

C-H stretching: Signals above 3000 cm⁻¹ for the aromatic and vinyl C-H bonds, and below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and methylene groups.

C=C stretching: A band around 1640-1680 cm⁻¹ for the alkene double bond and bands in the 1400-1600 cm⁻¹ region for the aromatic ring.

C-N stretching: Bands in the fingerprint region (typically 1250-1350 cm⁻¹) corresponding to the aryl-amine bond.

N-H bending: A band around 1590-1650 cm⁻¹.

Infrared (IR) Spectroscopy

No experimental IR spectroscopic data for this compound was found in the searched literature. A proper analysis would involve the identification of characteristic vibrational frequencies and functional group absorptions, which is not possible without the actual spectrum.

Raman Spectroscopy

Specific Raman spectroscopic data for this compound is not available in the public domain based on the conducted searches. This analysis would typically complement IR spectroscopy by identifying symmetric molecular vibrations.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

No UV-Vis spectroscopic data detailing the electronic transitions (e.g., π→π* and n→π*) for this compound could be retrieved. Such data is essential for understanding the electronic structure and conjugation within the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

A crystallographic study, including single-crystal X-ray diffraction analysis, for this compound has not been reported in the searched sources. This analysis is crucial for determining the precise three-dimensional molecular structure, bond lengths, bond angles, and crystal packing in the solid state.

Elemental Analysis (CHN)

While a theoretical elemental composition can be calculated, no experimentally determined elemental analysis (CHN) data for this compound has been published in the available literature. This analysis is fundamental for confirming the empirical formula of a synthesized compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 3-Amino-2-(3-buten-1-yl)-4-methylpyridine. These theoretical methods allow for the detailed exploration of its electronic structure and related molecular characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to optimize the molecule's geometric structure. tandfonline.comresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule are significantly influenced by its substituent groups: the amino group, the butenyl side chain, and the methyl group. The amino group at the 3-position is a strong electron-donating group, which increases the electron density of the pyridine (B92270) ring, particularly at the ortho and para positions relative to the amino group. scirp.org The methyl group at the 4-position also contributes to the electron density through hyperconjugation. scirp.org The butenyl group at the 2-position introduces both steric bulk and an unsaturated alkyl chain, which can influence the molecule's conformation and reactivity. DFT calculations can quantify these electronic effects by calculating atomic charges and mapping the electron density distribution across the molecule. researchgate.net

A theoretical vibrational analysis can also be performed using DFT. researchgate.net The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-N (Pyridine Ring) Bond Lengths | ~1.33 - 1.38 Å |

| C-C (Pyridine Ring) Bond Lengths | ~1.39 - 1.41 Å |

| C-NH2 Bond Length | ~1.37 Å |

| C-C (Butenyl Chain) Bond Lengths | ~1.50 Å (single), ~1.34 Å (double) |

| Pyridine Ring Bond Angles | ~118° - 122° |

| C-N-H (Amino Group) Bond Angle | ~115° |

Note: These are predicted values based on typical DFT calculations for similar substituted pyridine molecules and have not been experimentally verified for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, indicating these are the most likely sites for electrophilic attack or protonation. The π-system of the butenyl group's double bond would also exhibit a region of negative potential. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms of the amino group and the methyl group, highlighting their potential for hydrogen bonding interactions. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. scirp.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). tandfonline.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, reflecting the strong electron-donating nature of the amino substituent. The LUMO is likely to be distributed over the pyridine ring, particularly the carbon atoms. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -5.5 to -6.5 eV |

| LUMO | ~ -0.5 to -1.5 eV |

| HOMO-LUMO Gap | ~ 4.0 to 6.0 eV |

Note: These values are estimations based on published DFT calculations for analogous aminopyridine structures and serve as a theoretical prediction.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. mdpi.com This method allows for the calculation of the molecule's excited states and the prediction of its UV-visible absorption spectrum. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax). These theoretical predictions can then be compared with experimentally measured spectra to validate the computational model and understand the nature of the electronic transitions (e.g., π→π* or n→π* transitions). For aminopyridine derivatives, charge transfer interactions can also be investigated using TD-DFT. mdpi.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization

For a proposed reaction involving this compound, such as an electrophilic aromatic substitution or a reaction at the butenyl side chain, computational modeling can be used to map out the entire reaction pathway. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate.

The geometry of the transition state can be optimized using DFT, and its nature as a true first-order saddle point on the potential energy surface is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in determining the reaction rate. By mapping the intrinsic reaction coordinate (IRC), the entire pathway from reactants through the transition state to the products can be visualized, providing a detailed understanding of the bond-breaking and bond-forming processes.

Reaction Energy Profiles

A critical aspect of understanding a molecule's chemical behavior is the study of its reaction energy profiles. This involves mapping the energy of a system as it transforms from reactants to products through a transition state. For this compound, computational chemists would model various potential reactions, such as electrophilic aromatic substitution, N-alkylation, or reactions involving the butenyl side chain.

The process would involve:

Reactant and Product Optimization: The three-dimensional structures of the starting material (this compound) and the potential products of a given reaction would be computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms would be used to locate the transition state structure for each reaction pathway. The transition state represents the highest energy point along the reaction coordinate.

Energy Calculation: The energies of the reactants, transition states, and products would be calculated with a high level of theory. The difference in energy between the reactants and the transition state determines the activation energy, which is a key indicator of the reaction rate.

A hypothetical reaction energy profile data table for a potential reaction, such as the hydrogenation of the butenyl side chain, might look like this:

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H₂) | 0.00 |

| Transition State | +25.5 |

| Products (3-Amino-2-butyl-4-methylpyridine) | -15.2 |

| Note: The data in this table is illustrative and not based on actual calculations for the specified compound. |

Prediction of Reactivity and Selectivity

Theoretical calculations are invaluable for predicting how and where a molecule will react. For this compound, several computational approaches would be employed to predict its reactivity and selectivity.

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's nucleophilic and electrophilic character. The distribution of these orbitals on the molecule would indicate the likely sites for electrophilic and nucleophilic attack. For instance, the amino group and the pyridine nitrogen are expected to be nucleophilic centers, while the butenyl double bond could also participate in reactions.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron density distribution around the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This would provide a clear picture of the sites susceptible to electrophilic and nucleophilic attack.

Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, can quantify the local reactivity of different atomic sites within the molecule, offering a more nuanced prediction of regioselectivity in chemical reactions.

A predictive reactivity data table might summarize these findings:

| Atomic Site | HOMO Lobe Location | LUMO Lobe Location | MEP Value (arbitrary units) | Predicted Reactivity |

| N (amino group) | High | Low | -0.04 | Nucleophilic |

| N (pyridine ring) | High | Low | -0.03 | Nucleophilic / Lewis Basic |

| C=C (butenyl) | Moderate | Moderate | -0.01 | Susceptible to electrophilic addition |

| C5 (pyridine ring) | Low | High | +0.02 | Susceptible to nucleophilic attack |

| Note: The data and predictions in this table are hypothetical and for illustrative purposes only. |

Molecular Dynamics Simulations for Conformational Analysis

The butenyl side chain of this compound introduces significant conformational flexibility. Molecular dynamics (MD) simulations would be employed to explore the accessible conformations of the molecule over time. researchgate.net This technique involves calculating the forces between atoms and using Newton's laws of motion to simulate their movements.

An MD simulation would provide a dynamic picture of the molecule's behavior, revealing:

Preferred Conformations: By analyzing the trajectory of the simulation, the most stable, low-energy conformations of the butenyl chain relative to the pyridine ring can be identified.

Conformational Energy Landscape: The simulation data can be used to construct a potential energy surface, illustrating the energy barriers between different conformations.

Solvent Effects: MD simulations are often performed in a simulated solvent environment, which allows for the study of how interactions with solvent molecules influence the conformational preferences of the compound.

The results of such a simulation could be summarized in a table of dominant dihedral angles:

| Dihedral Angle | Dominant Angle(s) (degrees) | Population (%) |

| N(amino)-C3-C2-C(butenyl) | 180 | 75 |

| C3-C2-C(butenyl)-C(butenyl) | 60, 180, -60 | 30, 45, 25 |

| Note: This table represents a hypothetical outcome of a molecular dynamics simulation and is not based on published research for the specified molecule. |

Reactivity and Chemical Transformations of 3 Amino 2 3 Buten 1 Yl 4 Methylpyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring's reactivity is a focal point of the molecule's chemical profile. Its electron-deficient nature, a consequence of the electronegative nitrogen atom, governs its interactions with both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. libretexts.org The nitrogen atom's electron-withdrawing inductive effect and its ability to be protonated or coordinate with Lewis acids under typical EAS conditions further deactivates the ring. libretexts.org However, the presence of the activating amino group at the 3-position and the methyl group at the 4-position partially counteracts this deactivation. The amino group, being a strong activating group, directs incoming electrophiles primarily to the ortho and para positions. In the case of 3-Amino-2-(3-buten-1-yl)-4-methylpyridine, the positions ortho (2- and 4-) and para (6-) to the amino group are of interest. The 2- and 4-positions are already substituted. Therefore, electrophilic substitution is most likely to occur at the 6-position.

Computational studies on pyridine derivatives have provided insights into the preferred sites of electrophilic attack. For instance, the nitration of pyridine-N-oxide, a related activated pyridine, shows a preference for the ortho position, though solvation effects can favor the para product. rsc.org For 3-aminopyridines, regioselective substitution can be achieved, often requiring specific directing groups or reaction conditions. acs.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 6-Nitro-3-amino-2-(3-buten-1-yl)-4-methylpyridine | The amino group directs ortho and para; the 6-position is the only available para position. |

| Br₂/FeBr₃ (Bromination) | 6-Bromo-3-amino-2-(3-buten-1-yl)-4-methylpyridine | Similar to nitration, the strong activating effect of the amino group directs substitution to the 6-position. |

| SO₃/H₂SO₄ (Sulfonation) | This compound-6-sulfonic acid | The reaction is expected to proceed at the most activated available position. |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.orgyoutube.com The presence of a good leaving group at these positions facilitates the reaction. In this compound, there are no inherent leaving groups on the ring. However, should a derivative with a leaving group at the 2- or 6-position be synthesized, it would be expected to undergo nucleophilic displacement. The classic Chichibabin reaction, for example, involves the amination of pyridine at the 2-position using sodium amide. wikipedia.orgyoutube.com While the parent 3-aminopyridine is less reactive in this specific transformation, related nucleophilic substitutions on activated aminopyridines are known. thieme-connect.com

Intramolecular SNAr reactions have also been observed in halo-aminopyridines, leading to rearranged products. acs.org This highlights the potential for complex transformations if appropriate functional groups are present on the side chains.

Oxidation and Reduction Chemistry of the Heterocycle

The pyridine ring can be subjected to both oxidation and reduction, although the conditions required can be harsh. The amino group in aminopyridines can complicate oxidation reactions, as it is also susceptible to oxidation. nih.gov Oxidation of the pyridine nitrogen to an N-oxide is a common transformation that can alter the ring's reactivity, often facilitating subsequent substitutions. nih.gov

Reduction of the pyridine ring typically requires strong reducing agents or catalytic hydrogenation. For instance, nitro-substituted pyridines can be reduced to the corresponding amino derivatives. orgsyn.orgyoutube.com The complete reduction of the pyridine ring to a piperidine ring is also possible under forcing conditions. The butenyl side chain in this compound is also susceptible to reduction under catalytic hydrogenation conditions, which would lead to the corresponding butyl-substituted piperidine.

Reactions at the Amino Group

The primary amino group at the 3-position is a key site of reactivity, readily undergoing reactions typical of aromatic amines.

Amidation and Acylation Reactions

The amino group of this compound is expected to react readily with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. nih.govyoutube.com This is a common and versatile transformation for modifying the properties of aminopyridines. The reaction is generally straightforward and provides a means to introduce a wide variety of functional groups. For example, enzymatic acylation has been used for regioselective modification of amino groups in complex molecules. nih.gov

Table 2: Representative Amidation/Acylation Reactions of this compound

| Acylating Agent | Product |

| Acetyl chloride | N-(2-(3-buten-1-yl)-4-methylpyridin-3-yl)acetamide |

| Benzoic anhydride | N-(2-(3-buten-1-yl)-4-methylpyridin-3-yl)benzamide |

| Propionic acid / DCC | N-(2-(3-buten-1-yl)-4-methylpyridin-3-yl)propionamide |

Condensation Reactions

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). researchgate.net These reactions are typically reversible and may require acid or base catalysis and the removal of water to drive the equilibrium towards the product. The resulting imines can be further reduced to form stable secondary amines. Condensation reactions with diketones or other bifunctional electrophiles can lead to the formation of more complex heterocyclic systems.

Derivatization for Further Synthetic Utility

The molecular architecture of this compound features a primary amino group on the pyridine ring, which serves as a versatile handle for various derivatization reactions. These transformations are crucial for modifying the compound's properties or for preparing it for subsequent synthetic steps, such as coupling reactions or the introduction of functional moieties. The nucleophilic character of the exocyclic amino group allows it to react readily with a range of electrophilic reagents.

Common derivatization strategies for primary amino groups include acylation, sulfonylation, alkylation, and formation of Schiff bases. For instance, acylation with acid chlorides or anhydrides can introduce amide functionalities, which can alter the electronic properties of the pyridine ring and serve as protecting groups. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Specialized derivatization reagents are often employed in analytical chemistry to enhance the detectability of amino-containing compounds, and these principles can be applied for synthetic purposes. mdpi.com Reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) can convert the primary amine into a more stable and readily characterizable pyridinium salt. mdpi.com Other reagents, like 9-fluorenylmethyl chloroformate (FMOC-Cl) or those used in AccQ•Tag chemistry, are designed to attach bulky, chromophoric, or fluorogenic groups, highlighting the amine's capacity for modification. waters.comshimadzu.com The choice of derivatization reagent and conditions can be tailored to achieve the desired synthetic outcome, whether for protection, activation, or functionalization. waters.com

Table 1: Examples of Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type | Purpose |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-(2-(3-buten-1-yl)-4-methylpyridin-3-yl)acetamide | Protection, modification of electronic properties |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-(3-buten-1-yl)-4-methylpyridin-3-yl)-4-methylbenzenesulfonamide | Protection, introduction of a sulfonamide group |

| Alkylation | Methyl Iodide | N-Methyl-2-(3-buten-1-yl)-4-methylpyridin-3-amine | Introduction of alkyl groups, altering basicity |

Reactivity of the Butenyl Side Chain (Alkene Moiety)

The 2-position of the pyridine ring is functionalized with a 3-buten-1-yl group, which features a terminal carbon-carbon double bond (alkene). This alkene moiety is a site of rich chemical reactivity, largely independent of the aromatic pyridine core. The π-electrons of the double bond are nucleophilic and susceptible to attack by electrophiles. lumenlearning.com This functionality allows for a wide array of transformations that can modify or extend the side chain, or even connect it back to the main heterocyclic structure.

Electrophilic Addition Reactions

The characteristic reaction of alkenes is electrophilic addition, where the π-bond is broken and two new sigma bonds are formed. perlego.com The reaction is initiated by an attack from the alkene's π-electrons on an electrophilic species. lumenlearning.com This process typically proceeds through a carbocation intermediate, which is then captured by a nucleophile. libretexts.org

For the butenyl side chain of this compound, the addition of protic acids like hydrogen halides (H-X) is expected to follow Markovnikov's rule. In this regioselective reaction, the hydrogen atom adds to the terminal carbon of the double bond (the carbon with more hydrogen atoms), and the halide adds to the more substituted internal carbon, proceeding via the more stable secondary carbocation. libretexts.org

Other key electrophilic addition reactions include:

Hydration : The addition of water across the double bond, typically catalyzed by a strong acid, yields a secondary alcohol.

Halogenation : The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) results in the formation of a vicinal dihalide. youtube.com

Oxymercuration-Demercuration : This two-step procedure is another method for the Markovnikov hydration of the alkene, which avoids carbocation rearrangements.

Table 2: Predicted Electrophilic Addition Reactions of the Butenyl Side Chain

| Reaction | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Hydrohalogenation | H-Br | 3-Amino-2-(3-bromobutan-1-yl)-4-methylpyridine | Markovnikov libretexts.org |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | 4-(3-Amino-4-methylpyridin-2-yl)butan-2-ol | Markovnikov |

Radical Reactions

The alkene of the butenyl side chain can also participate in radical reactions. Unlike electrophilic additions, radical additions can exhibit different regioselectivity. A classic example is the addition of HBr in the presence of peroxides, which proceeds via a radical mechanism to yield the anti-Markovnikov product. In this case, the bromine atom adds to the terminal carbon of the double bond.

The terminal alkene can also be a monomer in radical polymerization processes. pearson.com Furthermore, the butenyl group can serve as a precursor to alkyl radicals. For example, hydroboration of the alkene followed by reaction with a radical initiator can generate a primary alkyl radical. nih.govchemrxiv.org This radical could then engage in further reactions, including intramolecular cyclization or intermolecular additions, such as in Minisci-type reactions where an alkyl radical adds to a protonated heteroaromatic ring. nih.govchemrxiv.orgrsc.org

Table 3: Potential Radical Reactions at the Butenyl Side Chain

| Reaction Type | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Radical Hydrobromination | HBr, Peroxides (ROOR) | 3-Amino-2-(4-bromobutan-1-yl)-4-methylpyridine | Anti-Markovnikov pearson.com |

| Radical Generation | 1. Catecholborane2. Radical Initiator | Primary alkyl radical species | N/A chemrxiv.org |

Hydrofunctionalization Reactions (e.g., Hydroamination)

Hydrofunctionalization involves the addition of an H-Y bond across a carbon-carbon multiple bond. For this compound, the most relevant transformation in this class is intramolecular hydroamination. This powerful reaction involves the addition of the N-H bond of the amino group across the C=C bond of the butenyl side chain.

This process, which typically requires a metal catalyst (e.g., based on palladium, rhodium, or alkali metals), would lead to the formation of a new heterocyclic ring fused to the pyridine core. The cyclization would produce a six-membered piperidine ring, resulting in a tetrahydropyrido[1,2-a]pyrimidine derivative. The regioselectivity of the addition (to the internal or terminal carbon of the former double bond) would depend on the specific catalyst and reaction conditions employed. This reaction provides a direct and atom-economical route to complex fused heterocyclic systems.

Olefin Metathesis

Olefin metathesis is a Nobel Prize-winning reaction that redistributes fragments of alkenes by breaking and regenerating carbon-carbon double bonds, typically catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts) complexes. wikipedia.orgnih.gov The terminal alkene of the butenyl side chain is an excellent substrate for several types of olefin metathesis. raineslab.com

Cross-Metathesis (CM) : This intermolecular reaction involves the butenyl side chain reacting with another olefin. organic-chemistry.org This allows for the modification or elongation of the side chain. By choosing the appropriate reaction partner, a wide variety of functional groups can be introduced at the terminus of the side chain. The reaction is often driven by the release of volatile ethylene gas. organic-chemistry.org

Ring-Closing Metathesis (RCM) : While the parent molecule cannot undergo RCM itself, derivatization can introduce a second alkene moiety. For example, acylation of the amino group with an acrylic acid derivative would create a diene perfectly suited for RCM. This intramolecular reaction would forge a new macrocyclic ring containing both the pyridine core and the newly formed ring structure, offering a powerful strategy for constructing complex molecular architectures. sigmaaldrich.com

Table 4: Application of Olefin Metathesis

| Metathesis Type | Reaction Partner / Prerequisite | Catalyst Example | Potential Product |

|---|---|---|---|

| Cross-Metathesis (CM) | Acrylonitrile | Grubbs Catalyst | 5-(3-Amino-4-methylpyridin-2-yl)pent-2-enenitrile |

Cyclization Reactions Leading to Fused Heterocycles

This compound is an ideal precursor for synthesizing fused heterocyclic systems due to the strategic placement of its reactive functional groups. Intramolecular cyclization reactions can occur between the butenyl side chain and the aminopyridine core, leading to the formation of novel polycyclic structures. researchgate.netrsc.org

Several cyclization pathways can be envisioned:

Electrophile-Induced Cyclization : Treatment with an electrophile (e.g., I₂, Br₂, or H⁺) can activate the alkene, which then undergoes nucleophilic attack from either the endocyclic pyridine nitrogen or the exocyclic amino group. This process, known as electrophilic cyclization, can generate five- or six-membered rings fused to the pyridine.

Radical Cyclization : As mentioned previously, a radical can be generated on the side chain, which can then add to the pyridine ring. Conversely, a radical can be generated on the pyridine ring which is then trapped by the butenyl side chain. Such radical cyclizations are a powerful tool for forming polyheterocycles. beilstein-journals.org

Pictet-Spengler Type Reactions : While a classic Pictet-Spengler reaction involves an aldehyde, analogous reactions involving the activated alkene could lead to cyclization.

Cyclization involving the 4-methyl group : The combination of the 3-amino and 4-methyl groups on the pyridine ring is known to participate in cyclization reactions to form 6-azaindoles. rsc.org For example, reaction with reagents like trifluoroacetic anhydride (TFAA) can trigger a formal [4+1] cyclization, where the methyl group acts as the one-carbon component, to furnish a fused pyrrole ring. rsc.org In this scenario, the butenyl side chain would remain as a substituent on the newly formed azaindole core.

These cyclization strategies underscore the value of this compound as a versatile building block for constructing diverse and complex heterocyclic scaffolds.

Table 5: Potential Intramolecular Cyclization Strategies

| Cyclization Type | Trigger / Reagents | Key Intermediate | Fused Ring System Formed |

|---|---|---|---|

| Electrophilic Cyclization | Iodine (I₂) | Iodonium ion / Carbocation | Dihydropyrido[1,2-a]pyrimidinium derivative |

| Radical Cyclization | Radical Initiator (AIBN), TTMSS | Alkyl radical | Tetrahydropyrido[2,1-b]quinazoline derivative analog beilstein-journals.org |

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) |

| Acetonitrile |

| Acetyl Chloride |

| Acrylonitrile |

| Alanine |

| Allyl alcohol |

| Ammonia |

| Aspartic acid |

| Benzene |

| Bromine |

| But-2-ene |

| Catecholborane |

| Chlorine |

| Cyclohexene |

| Cyclododecene |

| Dichloromethane |

| Dimethyl sulfate |

| Ethylene |

| Glutamic acid |

| Glycine |

| HBr |

| HCl |

| HF |

| HI |

| Hydrogen |

| Iodine |

| L-DOPA |

| Malononitrile |

| Methanol |

| Methyl Iodide |

| N,N-dimethylglycine |

| N-Bromosuccinimide (NBS) |

| N-formyl-L-methionine |

| Phenylalanine |

| Phenylalaninal |

| p-Toluenesulfonyl chloride |

| Propylene |

| Pyridine |

| L-pyroglutamic acid |

| Sarcosine |

| Serine |

| Sodium hydride |

| Toluene |

| Trifluoroacetic anhydride (TFAA) |

| 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) |

Formation of Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine scaffold is a significant transformation for 2-aminopyridine derivatives. This bicyclic system is a common core in many biologically active compounds. For this compound, the fusion to form the imidazole ring involves the pyridine ring nitrogen and the exocyclic amino group at the C3 position. However, the classical and most direct methods for imidazo[1,2-a]pyridine synthesis, such as the Tschitschibabin reaction, typically start from 2-aminopyridines. researchgate.netwikipedia.orgslideshare.net In these reactions, the 2-amino group and the pyridine ring nitrogen (N1) are directly involved in the cyclization.

For the subject compound, this compound, the amino group is at the C3 position. Standard cyclization methods to form imidazo[1,2-a]pyridines are therefore not directly applicable. Instead, a related multicomponent reaction, the Groebke-Blackburn-Bienaymé (GBB) reaction, offers a viable pathway. nih.govbeilstein-journals.orgnih.govbeilstein-journals.orgmdpi.com This reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. beilstein-journals.org

In a potential application of this methodology, this compound could react with an aldehyde and an isocyanide in the presence of an acid catalyst, such as scandium triflate (Sc(OTf)₃) or p-toluenesulfonic acid (TsOH), to yield a substituted 3-aminoimidazo[1,2-a]pyridine. nih.govbeilstein-journals.orgnih.gov The reaction proceeds through the formation of a Schiff base between the aminopyridine and the aldehyde, followed by the attack of the isocyanide and subsequent cyclization. nih.gov The presence of the 2-(3-buten-1-yl) and 4-methyl groups would result in a sterically hindered, but potentially accessible, imidazo[1,2-a]pyridine core with significant points of diversity.

Table 1: Potential Groebke-Blackburn-Bienaymé Reaction Conditions

| Component | Reagent/Catalyst | Conditions | Potential Product | Reference |

| Aldehyde | Various (e.g., Benzaldehyde) | Sc(OTf)₃ or TsOH, MeOH or EtOH, RT to 60 °C | Substituted 3-aminoimidazo[1,2-a]pyridine | nih.govbeilstein-journals.orgnih.gov |

| Isocyanide | Various (e.g., tert-Butyl isocyanide) | |||

| Aminopyridine | This compound |

Other synthetic strategies for imidazo[1,2-a]pyridines from 2-aminopyridines include reactions with α-haloketones (Tschitschibabin reaction), ynals, or through oxidative couplings, which further highlights the versatility of the 2-aminopyridine moiety in forming this fused ring system. organic-chemistry.orgrsc.orgnih.govnih.gov A one-pot, three-component reaction using ynals, pyridin-2-amines, and alcohols or thiols has also been developed, offering a metal-free alternative.

Formation of Pyrido[1,2-a]pyrimidines

Pyrido[1,2-a]pyrimidines represent another class of fused heterocycles accessible from 2-aminopyridine precursors. The synthesis of these compounds often involves the reaction of a 2-aminopyridine with a three-carbon synthon, typically a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone or ester. rsc.orgjocpr.comresearchgate.net

For this compound, the formation of a pyrido[1,2-a]pyrimidine would proceed via the reaction of the endocyclic pyridine nitrogen and the exocyclic amino group with a suitable dielectrophile. A common method involves the condensation with β-keto esters or 1,3-diketones in the presence of an acid catalyst. rsc.org The reaction initiates with the formation of an enamine intermediate, followed by cyclization and dehydration to afford the aromatic pyrido[1,2-a]pyrimidinium salt.

Another approach involves the reaction with α,β-unsaturated carbonyl compounds. A tandem [3+3] annulation followed by oxidation can yield multi-substituted pyrimidines. rsc.org While this method is described for amidines, 2-aminopyridines can act as cyclic amidines in such transformations. The reaction between this compound and an α,β-unsaturated ketone could potentially lead to a dihydropyrido[1,2-a]pyrimidine intermediate, which upon oxidation would yield the final aromatic product.

The synthesis of pyrido[2,3-d]pyrimidines, an isomeric system, has been more extensively studied and typically involves building the pyridine ring onto a pre-existing pyrimidine. nih.govnih.gov However, routes starting from 2-aminopyridines to form the pyrimidine ring are also known. nuph.edu.ua

Table 2: Potential Synthetic Routes to Pyrido[1,2-a]pyrimidines

| Reagent | Conditions | Intermediate/Product Type | Reference |

| 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Acid catalyst (e.g., HClO₄) | Pyrido[1,2-a]pyrimidinium salt | rsc.org |

| α,β-Unsaturated Ketone (e.g., Chalcone) | Metal-free, visible-light photo-oxidation | Dihydropyrimidine intermediate, then Pyrido[1,2-a]pyrimidine | rsc.org |

The steric hindrance from the 2-(3-buten-1-yl) group might influence the reactivity and the feasibility of these cyclizations.

Synthesis of 6-Azaindoles

A particularly notable transformation of 3-amino-4-methylpyridine derivatives is their conversion into 6-azaindoles (1H-pyrrolo[2,3-c]pyridines). This is achieved through a formal electrophilic [4+1]-cyclization. chemrxiv.orgrsc.orgresearchgate.netrsc.org This reaction is highly relevant for this compound, as it utilizes the 3-amino and 4-methyl groups as the four-atom component.

The reaction typically employs a C1-bielectrophile, such as trifluoroacetic anhydride (TFAA), which also acts as a trifluoroacetylating agent. rsc.orgrsc.org The mechanism is believed to involve the activation of the 4-methyl group under mildly acidic conditions, which circumvents the need for strong bases like organolithium reagents. chemrxiv.orgrsc.org The presence of a substituent at the C2 position, such as the 3-buten-1-yl group, can influence the reaction. Studies have shown that substituents at the α-position (C2) can hinder the reaction by impeding the formation of a key 1-(trifluoroacetyl)pyridin-1-ium salt intermediate. digitellinc.com To overcome this, α-substituted 3-amino-4-methylpyridines can be converted to their corresponding alkyl pyridinium salts, which then smoothly undergo cyclization. digitellinc.com

Other electrophilic reagents can also be used. For instance, the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) can be employed to synthesize 3-formyl-6-azaindoles. chemrxiv.orgchemrxiv.orgchemrxiv.org This reaction also proceeds via a [4+1] cyclization mechanism. chemrxiv.org

Table 3: Electrophilic Cyclization of 3-Amino-4-methylpyridines to 6-Azaindoles

| Electrophilic Reagent | Conditions | Product | Reference |

| Trifluoroacetic anhydride (TFAA) | Neat or in solvent, heat | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole | chemrxiv.orgrsc.orgrsc.org |

| Vilsmeier-Haack Reagent (POCl₃/DMF) | Room temperature | 3-Formyl-6-azaindole | chemrxiv.orgchemrxiv.org |

| Difluoroacetic anhydride (DFAA) | Standard protocol | 2-Difluoromethyl-6-azaindole derivative | chemrxiv.orgresearchgate.net |

| Trichloroacetic anhydride (TCAA) | Standard protocol | Product of double trichloroacetylation, no cyclization | chemrxiv.orgresearchgate.net |

The scalability and metal-free nature of these reactions make them attractive for the synthesis of medicinally relevant 6-azaindole building blocks. chemrxiv.orgrsc.org

Coordination Chemistry of 3 Amino 2 3 Buten 1 Yl 4 Methylpyridine

Ligand Properties and Coordination Modes

The coordination behavior of 3-Amino-2-(3-buten-1-yl)-4-methylpyridine is dictated by the interplay of its constituent functional groups. As a substituted aminopyridine, it can act as a monodentate, bidentate, or even tridentate ligand depending on the metal center, its oxidation state, and the reaction conditions.

Like other 2-aminopyridine derivatives, this compound can coordinate to metal centers primarily through two nitrogen atoms. researchgate.netpvpcollegepatoda.org It can act as a monodentate ligand, typically binding through the more sterically accessible and generally more basic pyridine (B92270) nitrogen atom. mdpi.com However, the proximate amino group allows for the formation of a stable five-membered chelate ring, leading to bidentate coordination through both the pyridine nitrogen (N_py_) and the amino nitrogen (N_amino_). pvpcollegepatoda.orgrsc.org This chelating behavior is common in transition metal complexes. pvpcollegepatoda.org The formation of such chelates can enhance the stability of the resulting metal complexes. pvpcollegepatoda.org In some cases, especially in the solid state, aminopyridine ligands can also act as bridging ligands, linking two metal centers. nih.gov

The relative basicity of the two nitrogen atoms is influenced by the substituents. The amino group at the 3-position and the methyl group at the 4-position both act as electron-donating groups, increasing the electron density on the pyridine ring and enhancing the basicity of the ring nitrogen.

A distinctive feature of this compound is the presence of a terminal alkene on the butenyl substituent. This olefinic group introduces the possibility of π-coordination with transition metals. The interaction involves the donation of electrons from the alkene's π-bonding orbital to a suitable empty orbital on the metal, and potentially back-donation from a filled metal d-orbital to the alkene's π* antibonding orbital. wikipedia.org

The chelation of this compound to a metal center is governed by a combination of steric and electronic effects.

Electronic Effects: The amino group at C3 and the methyl group at C4 are both electron-donating. This electronic enrichment increases the Lewis basicity of the pyridine nitrogen, promoting stronger coordination to metal ions. The increased electron density on the metal, particularly in low oxidation states, could in turn facilitate π-backbonding to the pendant alkene.

Steric Effects: The substituents at the 2- and 4-positions introduce significant steric hindrance around the pyridine nitrogen. The 2-(3-buten-1-yl) group, in particular, is bulky and can influence the geometry of the resulting complex, potentially favoring a distorted coordination environment. wikipedia.orgmanchester.ac.uk This steric crowding can affect the ability of the ligand to form certain geometries; for example, it might hinder the formation of planar complexes or influence the cis/trans arrangement of other ligands in an octahedral complex. rsc.orgresearchgate.net The flexibility of the butenyl chain may allow it to adopt a conformation that minimizes steric clash while enabling π-coordination. The interplay between the steric demands of the substituents and the preferred coordination number and geometry of the metal ion is crucial in determining the final structure of the complex. nih.govacs.org

| Factor | Influence on Coordination | Analogous System Finding | Citation |